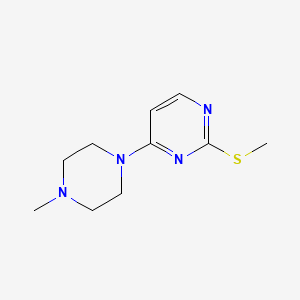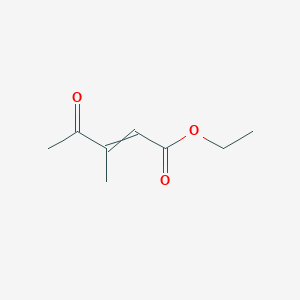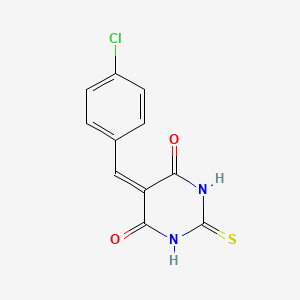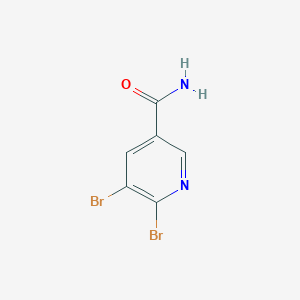
5,6-Dibromonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromonicotinamide: is an organic compound belonging to the class of nicotinamides It is characterized by the presence of two bromine atoms at the 5th and 6th positions of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromonicotinamide typically involves the bromination of nicotinamide. One common method is the reaction of nicotinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 6th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of less brominated or debrominated products.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry: 5,6-Dibromonicotinamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the development of brominated analogs of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry. It is being investigated for its antimicrobial and anticancer properties. Its brominated structure may enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5,6-Dibromonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
5,6-Diiodo-1H-benzotriazole: This compound is similar in structure but contains iodine atoms instead of bromine.
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole: This compound is a chlorinated analog and is known for its inhibitory effects on mRNA synthesis.
Uniqueness: 5,6-Dibromonicotinamide is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms enhances its reactivity and potential for forming halogen bonds, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H4Br2N2O |
|---|---|
Molecular Weight |
279.92 g/mol |
IUPAC Name |
5,6-dibromopyridine-3-carboxamide |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,9,11) |
InChI Key |
BLBOKKRIJYYDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-2-[(dimethylamino)methyl]phenol](/img/structure/B11718571.png)
![[(1R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11718574.png)
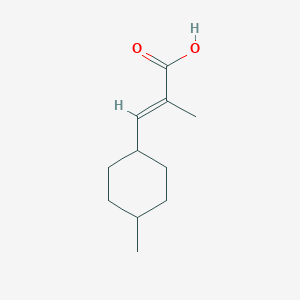
![2-[4-(Carboxymethyl)phenyl]-2,2-difluoroacetic Acid](/img/structure/B11718589.png)
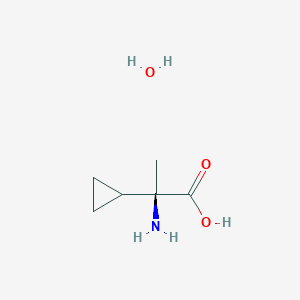
![Tert-butyl 8-hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B11718598.png)
![(1R,4R,8R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B11718603.png)
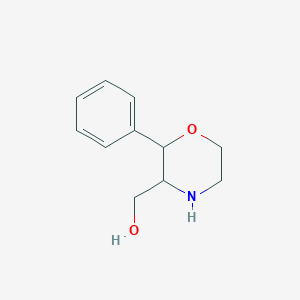

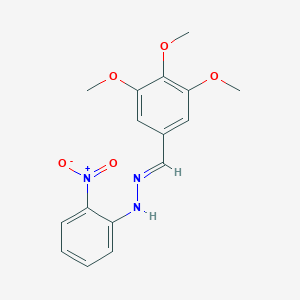
![1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B11718625.png)
